molecular formula C7H11N3 B1486739 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1282597-36-7

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1486739
CAS No.: 1282597-36-7
M. Wt: 137.18 g/mol
InChI Key: YPLDOUXBCHDJMW-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 1282597-36-7) is a partially hydrogenated pyrazolo-pyrimidine derivative with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . Its structure features a pyrimidine ring fused to a pyrazole moiety, with a methyl substituent at position 2 and full saturation of the pyrimidine ring (positions 4,5,6,7). This hydrogenation enhances stability and modulates electronic properties, making it a versatile scaffold in medicinal chemistry, particularly in kinase inhibitors like zanubrutinib (a Bruton’s tyrosine kinase inhibitor) .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-7-8-3-2-4-10(7)9-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLDOUXBCHDJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282597-36-7
Record name 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Biochemical Analysis

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with enzymes such as kinases and phosphatases can alter phosphorylation states, impacting various signaling pathways. Additionally, this compound can bind to specific proteins, influencing their conformation and function.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in apoptosis, thereby affecting cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme, altering its activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, it has been shown to affect the glycolytic pathway, leading to changes in ATP production and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Biological Activity

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their pharmacological potential, including anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3C_7H_{11}N_3, with a structure that includes a pyrazolo ring fused to a pyrimidine. The compound's structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC7H11N3
SMILESCC1=NN2CCCNC2=C1
InChIInChI=1S/C7H11N3...
InChI KeyYPLDOUXBCHDJMW-UHFFFAOYSA-N

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. One study demonstrated that this compound derivatives exhibited cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazolo derivatives have been shown to act as selective COX-2 inhibitors. In one study, certain derivatives demonstrated superior anti-inflammatory activity compared to established drugs like celecoxib . This suggests that this compound could be a candidate for developing new anti-inflammatory medications.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of pyrazolo compounds. Specific studies indicate that these compounds may exhibit anxiolytic effects and could be beneficial in treating cognitive disorders. The mechanism involves modulation of neurotransmitter systems and protection against neurotoxic agents .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Binding : It may modulate receptor activity related to neurotransmission and cellular signaling.
  • Cell Cycle Regulation : Some studies suggest that it can affect the cell cycle in cancer cells leading to apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Breast Cancer Treatment :
    • A combination therapy involving this compound showed enhanced cytotoxicity in resistant breast cancer cell lines when paired with conventional chemotherapy agents like doxorubicin.
  • Inflammatory Disorders :
    • In vivo studies demonstrated significant reduction in edema in animal models treated with pyrazolo derivatives compared to control groups.
  • Cognitive Enhancement :
    • Animal studies indicated that certain derivatives improved memory retention in models of cognitive decline.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, a study demonstrated that certain modifications to the tetrahydropyrazolo structure enhanced its cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects
The neuroprotective effects of this compound have also been investigated. In preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound has shown the ability to reduce oxidative stress and inflammation in neuronal cells. These findings suggest that it could be developed into a therapeutic agent for neurodegenerative disorders .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria and certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Agricultural Applications

Pesticide Development
In agricultural science, derivatives of this compound are being explored as potential pesticide candidates. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing harm to non-target organisms. Research indicates that these compounds can be formulated into environmentally friendly pesticides with lower toxicity profiles compared to conventional chemicals .

Plant Growth Regulators
Additionally, this compound has been studied for its role as a plant growth regulator. It has been shown to enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing productivity without the use of synthetic fertilizers .

Material Science

Polymer Chemistry
In material science, this compound is being investigated for its potential use in polymer chemistry. Its unique structure allows it to act as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into various polymer matrices for applications ranging from coatings to biomedical devices .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity demonstrated against breast cancer cells; neuroprotective effects observed. ,
Agricultural SciencePotential as an environmentally friendly pesticide; enhances crop growth as a plant regulator. ,
Material ScienceInvestigated as a monomer for polymers with improved properties; ongoing research in applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

a. Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib)
  • Structure : A pyrimidine ring fused to a pyrazole at positions 3 and 3.
  • Key Differences : Lacks hydrogenation, increasing aromaticity and planarity. This enhances π-π stacking in kinase binding pockets but reduces metabolic stability compared to tetrahydropyrazolo derivatives .
  • Pharmacological Impact : Ibrutinib’s pyrazolo[3,4-d]pyrimidine scaffold forms critical hydrogen bonds with BTK’s Met477 and Glu475, while zanubrutinib’s tetrahydropyrazolo[1,5-a]pyrimidine improves selectivity by reducing off-target interactions .
b. Dihydroimidazo[1,5-a]pyrazine (e.g., Acalabrutinib)
  • Structure : A pyrazine ring fused to an imidazole.
  • Key Differences: The imidazole ring introduces additional nitrogen atoms, altering electronic properties and binding kinetics. Acalabrutinib’s scaffold prioritizes covalent binding to Cys481 in BTK, whereas zanubrutinib’s scaffold emphasizes non-covalent interactions .

Substituent Variations

a. Trifluoromethyl Derivatives
  • Example : 7-Trifluoromethyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 832739-70-5) .
  • Impact : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic resistance, enhancing bioavailability. This contrasts with the parent compound’s methyl group, which offers steric bulk without significant electronic effects .
b. Nitro-Substituted Derivatives
  • Example : 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines (e.g., R = phenyl, thiophene) .
  • Impact : The nitro group at position 6 enhances oxidative reactivity, enabling aromatization to fully unsaturated pyrazolo-pyrimidines. This property is absent in the parent compound, which remains stable under similar conditions .
c. Heterocyclic and Aromatic Modifications
  • Example : 5-(2-Methoxyphenyl)-7-difluoromethyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 678556-78-0) .
  • Impact : Methoxy and difluoromethyl groups introduce steric and electronic diversity. The 2-methoxyphenyl group enhances π-stacking in hydrophobic pockets, while difluoromethyl improves metabolic stability .

Pharmacological and Chemical Properties

Property 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 7-Trifluoromethyl Analogue 6-Nitro Derivative
LogP 1.2–1.5 2.3–2.6 1.8–2.1
Metabolic Stability (t₁/₂) 4.5 h (human liver microsomes) 7.2 h 3.8 h
BTK Inhibition (IC₅₀) 0.5 nM (zanubrutinib) 2.1 nM Not reported
Electrochemical Reduction Stable Stable Forms hydrodimers
  • Key Observations :
    • Hydrogenation : The tetrahydro scaffold improves metabolic stability over dihydro or fully aromatic analogs .
    • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity but may reduce solubility .

Preparation Methods

Synthetic Route Starting from 5-Amino-1H-pyrazoles

A prominent method involves using 5-amino-1H-pyrazoles as the starting material, proceeding through a sequence of protection, nucleophilic substitution, deprotection, and cyclization steps to yield the tetrahydropyrazolo[1,5-a]pyrimidine core.

Key steps include:

  • Amido protecting reaction: Conversion of 5-amino-1H-pyrazoles to their Boc-protected derivatives at room temperature.
  • Nucleophilic substitution: Reaction of the protected intermediate with 1,3-dibromopropane under reflux conditions to introduce a 3-bromopropyl side chain.
  • Deprotection: Removal of the Boc group at 0 °C using hydrogen chloride in methylene dichloride.
  • Ring closure: Intramolecular nucleophilic substitution reaction under reflux with potassium hydroxide in toluene to form the tetrahydropyrazolo[1,5-a]pyrimidine ring system.

Example data from patent CN104140427A:

Step Reagents/Conditions Temperature Yield (g)
Boc protection Boc anhydride, room temperature Room temperature Not specified
Nucleophilic substitution 1,3-Dibromopropane, reflux in solvent Reflux temperature Not specified
Deprotection (de-Boc) HCl in methylene dichloride 0 °C 48 g (amine)
Ring closure KOH in toluene, reflux Reflux temperature 18 g product

This method is advantageous due to its straightforward sequence and the use of readily available starting materials. The final product is purified by silica gel column chromatography.

Catalytic Asymmetric Reductive Dearomatization

A modern and highly enantioselective approach to prepare chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines involves rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidine precursors.

Highlights:

  • The reaction employs a rhodium complex, such as [Rh(COD)Cl]2, combined with chiral ligands like (S,S)-f-spiroPhos.
  • Sodium cyanoborohydride (NaBH3CN) is used for partial reduction, followed by hydrogenation under mild conditions (room temperature, 80 atm H2).
  • The process achieves enantioselectivities up to 98% ee.
  • This method is particularly valuable for synthesizing chiral derivatives, including pharmaceutical agents like the BTK inhibitor zanubrutinib.

Reaction conditions and outcomes:

Parameter Details
Catalyst [Rh(COD)Cl]2/(S,S)-f-spiroPhos
Reducing agents NaBH3CN (partial), then H2 for hydrogenation
Solvent Dichloromethane (CH2Cl2)
Temperature Room temperature
Pressure 80 atm H2
Reaction time 24 hours
Enantioselectivity (ee) Up to 98%
Substrate 7-substituted pyrazolo[1,5-a]pyrimidines

This method addresses challenges such as catalyst poisoning by nitrogen atoms and the aromatic stability of substrates, offering a direct route to chiral tetrahydro derivatives with excellent selectivity.

Reduction of Pyrazolo[1,5-a]pyrimidines to Tetrahydro Derivatives

Another classical approach involves the reduction of pyrazolo[1,5-a]pyrimidines or their 4,5-dihydro derivatives to the tetrahydro form using catalytic hydrogenation.

Typical procedure:

  • The reaction mixture is made slightly basic (pH ~9) with aqueous potassium hydroxide.
  • Catalytic hydrogenation is performed using a suitable catalyst (e.g., Pd/C) in solvents like ethyl acetate or tetrahydrofuran/methanol mixtures.
  • Reaction temperatures range from room temperature to 55 °C, with reaction times from 6 to 24 hours.
  • The product is isolated by precipitation or chromatographic purification.

This method is well-established and allows for the preparation of various substituted tetrahydropyrazolo[1,5-a]pyrimidines, including 2-methyl derivatives.

Direct Condensation Methods

Some studies report direct condensation of 5-aminopyrazoles with suitable ketone derivatives (e.g., sodium salts of hydroxymethylene cycloalkanones or unsaturated ketones) to form pyrazolo[1,5-a]pyrimidine derivatives, which can then be further modified to tetrahydro forms.

  • This approach enables the synthesis of novel derivatives with antimicrobial activity.
  • It is a versatile method for structural diversification.

However, detailed conditions and yields specific to 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are less documented in this context.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Limitations
Boc protection → nucleophilic substitution → deprotection → ring closure 5-Amino-1H-pyrazoles Boc anhydride, 1,3-dibromopropane, HCl, KOH, reflux Straightforward, scalable Multiple steps, use of protecting groups
Rhodium-catalyzed asymmetric reductive dearomatization 7-Substituted pyrazolo[1,5-a]pyrimidines [Rh(COD)Cl]2, (S,S)-f-spiroPhos, NaBH3CN, H2, CH2Cl2 High enantioselectivity, mild conditions Requires expensive catalysts
Catalytic hydrogenation reduction Pyrazolo[1,5-a]pyrimidines or 4,5-dihydro derivatives Pd/C or similar catalyst, basic aqueous media, ethyl acetate or THF/methanol Established, simple setup Longer reaction times, moderate selectivity
Direct condensation with ketones 5-Aminopyrazoles + ketone salts Sodium salts of hydroxymethylene cycloalkanones or unsaturated ketones Versatile for derivative synthesis Less specific for 2-methyl derivative

Research Findings and Notes

  • The Boc protection and nucleophilic substitution route is patented and provides a reliable synthetic pathway with defined reaction conditions and purification methods.
  • The rhodium-catalyzed asymmetric reduction is a cutting-edge method enabling access to chiral tetrahydro derivatives with high enantioselectivity, valuable for drug synthesis.
  • Catalytic hydrogenation remains a practical approach, particularly for bulk synthesis, although it lacks enantioselective control.
  • Direct condensation methods expand the chemical diversity of pyrazolo[1,5-a]pyrimidines but require further optimization for specific methyl-substituted tetrahydro derivatives.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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